Ethyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a benzothiophene ring, a dihydropyridazine moiety, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiophene core, followed by the introduction of the dihydropyridazine ring through cyclization reactions. The ethoxyphenyl group is then attached via nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the ethoxyphenyl group or the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
ETHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate for various diseases due to its unique structure and biological activity.
Industry: The compound is investigated for its use in material science, particularly in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine share the thiophene ring and exhibit various pharmacological properties.
Benzimidazole Derivatives: These compounds, such as etonitazene, have similar heterocyclic structures and are known for their diverse biological activities.
Uniqueness
ETHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a benzothiophene ring with a dihydropyridazine moiety and an ethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H25N3O5S |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
ethyl 2-[[1-(4-ethoxyphenyl)-4-oxopyridazine-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H25N3O5S/c1-3-31-16-11-9-15(10-12-16)27-14-13-18(28)21(26-27)22(29)25-23-20(24(30)32-4-2)17-7-5-6-8-19(17)33-23/h9-14H,3-8H2,1-2H3,(H,25,29) |
InChI Key |
TUEFUWRRNARZQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC |
Origin of Product |
United States |
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